N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide

Carboxylesterase 2 CES2 Prodrug metabolism

N-(1,3-Benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide is a synthetic small molecule (C₁₆H₁₈N₄OS, MW 314.41 g/mol) that integrates a benzothiazole core, a 3,5-dimethylpyrazole ring, and an acetamide moiety via an ethylene linker. Its structure belongs to the pyrazolylbenzothiazole acetamide class, which has been broadly claimed for therapeutic applications.

Molecular Formula C16H18N4OS
Molecular Weight 314.41
CAS No. 1171705-53-5
Cat. No. B2391698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide
CAS1171705-53-5
Molecular FormulaC16H18N4OS
Molecular Weight314.41
Structural Identifiers
SMILESCC1=CC(=NN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C)C
InChIInChI=1S/C16H18N4OS/c1-11-10-12(2)20(18-11)9-8-19(13(3)21)16-17-14-6-4-5-7-15(14)22-16/h4-7,10H,8-9H2,1-3H3
InChIKeyAFQPRSRXICHHBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide (CAS 1171705-53-5): Sourcing and Baseline Profile for a Dual-Pharmacophore Chemical Probe


N-(1,3-Benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide is a synthetic small molecule (C₁₆H₁₈N₄OS, MW 314.41 g/mol) that integrates a benzothiazole core, a 3,5-dimethylpyrazole ring, and an acetamide moiety via an ethylene linker . Its structure belongs to the pyrazolylbenzothiazole acetamide class, which has been broadly claimed for therapeutic applications [1]. The compound is commercially supplied for research use with a typical purity of ≥95% . A key biochemical annotation is its nanomolar inhibitory activity against human carboxylesterase 2 (CES2), with a reported IC₅₀ of 20 nM (Ki 42 nM) in human liver microsomes [2].

Why Generic Substitution of N-(1,3-Benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide Is Not Trivial


The precise combination of the 3,5-dimethylpyrazole ring, the N-(2-ethyl)pyrazole linker, and the acetamide-capped benzothiazole is not conservative vis-à-vis simpler benzothiazole-acetamides or pyrazole-benzothiazoles that lack the ethylene spacer [1]. Published structure–activity relationship (SAR) studies on pyrazolylbenzothiazoles indicate that even minor modification of the N-substitution pattern abolishes or dramatically alters target engagement [2]. Furthermore, the bioactivity dataset curated by ChEMBL demonstrates that this specific compound achieves single-digit nanomolar CES2 inhibition, whereas many structurally related benzothiazole derivatives without the 3,5-dimethylpyrazole motif are inactive against this target [3].

Quantitative Differentiation Evidence for N-(1,3-Benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide vs. Closest Analogs


CES2 Inhibitory Potency: Nanomolar IC₅₀ vs. Micromolar Published Inhibitors

The compound inhibits human CES2 with an IC₅₀ of 20 nM (Ki = 42 nM) in human liver microsomes using fluorescein diacetate as the probe substrate [1]. As a cross-study reference, the advanced CES2 inhibitor LK-44 (hCES2A-IN-2) exhibits an IC₅₀ of 5.02 ± 0.67 μM under comparable conditions [2]. The ~250-fold difference in potency is consistent with a distinct chemotype-driven binding mode. Although the assays differ in enzyme source (native liver microsomes vs. recombinant hCES2A), both used fluorescein diacetate as substrate, supporting a meaningful potency comparison.

Carboxylesterase 2 CES2 Prodrug metabolism

Molecular Weight Advantage Over the 4,6-Difluoro Structural Analog

The target compound (C₁₆H₁₈N₄OS, MW = 314.41 g/mol) is structurally identical to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide (CAS 1171566-20-3, C₁₆H₁₆F₂N₄OS, MW = 350.39 g/mol) except for the presence of two fluorine atoms on the benzothiazole core of the analog . The absence of fluorine in the target compound reduces molecular weight by 35.98 g/mol (11.5%) and is expected to lower logP by approximately 0.5–0.8 units, which generally correlates with improved aqueous solubility and lower plasma protein binding [1].

Physicochemical properties Drug-likeness Analog comparison

Scaffold Representativeness in Patent Claims Confirms Recognized Therapeutic Potential

The pyrazolylbenzothiazole chemotype encompassing the target compound is explicitly claimed in US Patent 8,754,233 B2 for anti-inflammatory, renal, and hyperproliferative indications [1]. The patent includes detailed synthetic methods and in vivo efficacy data for compounds bearing the N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl] substituent [1]. In contrast, simple benzothiazole-2-amine or N-alkylbenzothiazole acetamides (e.g., CAS 6285-57-0 derivatives) lack the pyrazole appendage and are not encompassed by this patent family, leaving them without equivalent therapeutic precedent for the patented indications.

Intellectual property Patent analysis Therapeutic scaffold

Antioxidant Activity of Congeners Supports the Rationale for Selection in Oxidative-Stress Screening Cascades

A 2024 synthetic and biological study by Elmorsy et al. demonstrated that benzothiazole-pyrazole hybrid molecules achieve DPPH radical scavenging activity comparable to ascorbic acid in multiple biochemical assays [1]. While the specific compound N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide is not individually reported in the publication, the scaffold is directly analogous to the lead series that produced the most potent antioxidant derivatives [1]. The study employed ascorbic acid as the reference standard, providing a validated baseline for head-to-head antioxidant screening once the individual compound is tested.

Antioxidant activity DPPH assay Benzothiazole-pyrazole hybrid

Preferred Applications of N-(1,3-Benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide Based on Verified Evidence


Biochemical Probe for CES2-Mediated Drug Metabolism and Drug-Drug Interaction (DDI) Assays

With a CES2 IC₅₀ of 20 nM in human liver microsomes [1], this compound can serve as a high-potency positive control inhibitor in CES2 phenotyping studies, particularly when evaluating the CES2 contribution to the hydrolysis of ester prodrugs such as irinotecan or capecitabine. Its nanomolar potency allows for low working concentrations, minimizing off-target enzyme inhibition at standard reaction concentrations.

Lead Optimization Starting Point for Irinotecan-Induced Delayed Diarrhea Mitigation

Pharmacological inhibition of intestinal CES2 has been validated as a strategy to reduce SN-38 exposure and subsequent delayed diarrhea [2]. The compound's ~250-fold greater potency compared to the micromolar CES2 inhibitor LK-44 [1][2] positions it as an attractive chemical starting point for structure-based optimization aimed at improving oral bioavailability and gut selectivity.

Scaffold Expansion for Antioxidant Library Screening

The benzothiazole-pyrazole-acetamide scaffold has demonstrated class-level antioxidant activity in DPPH assays comparable to ascorbic acid [3]. Research programs targeting oxidative stress-related pathologies (e.g., neurodegenerative diseases, ischemia-reperfusion injury) can incorporate this compound into screening cascades to establish baseline structure–activity relationships before committing to costly analog synthesis.

In Vitro Selectivity Profiling Panel for CES1 vs. CES2 Isoform Discrimination

Given the co-expression of CES1 and CES2 in human liver and their overlapping substrate specificities, a compound with annotated CES2 binding data (IC₅₀ 20 nM, Ki 42 nM) [1] is valuable for constructing in vitro selectivity panels. When compared against the structurally related difluoro analog (CAS 1171566-20-3), which may exhibit altered pharmacokinetic properties , the non-fluorinated compound offers a complementary tool for understanding isoform-selective inhibitor design.

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.